molecular formula C19H13ClFN5O2 B2999268 N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide CAS No. 1251694-32-2

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

Cat. No. B2999268
CAS RN: 1251694-32-2
M. Wt: 397.79
InChI Key: DAKJTDCHEARNNM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O2 and its molecular weight is 397.79. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

The structural features of N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide make it a candidate for the design and development of new therapeutic agents. Compounds with similar structural motifs have been investigated for their potential anti-inflammatory, analgesic, antitumor, and antimicrobial activities. For instance, compounds incorporating the triazolo[4,3-b]pyridazine moiety have been synthesized and assessed for their antimicrobial and antitumor properties, indicating the relevance of such structures in drug discovery (Karthikeyan, Holla, & Kumari, 2008; Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Radioligand Development for PET Imaging

Another application of such compounds lies in the development of radioligands for positron emission tomography (PET) imaging. Compounds similar to N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide, when labeled with radioactive isotopes, could serve as selective radioligands for imaging specific targets in the body, thereby aiding in the diagnosis and monitoring of diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Pharmacological Research

The pharmacological profile of compounds containing the triazolo[4,3-b]pyridazine framework can be explored further to understand their interaction with biological targets. Investigations into the biological activities of these compounds could lead to the identification of novel pharmacophores for the development of drugs targeting various diseases, including cancer, inflammation, and microbial infections (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

Structural and Computational Chemistry

The synthesis and characterization of N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide and related compounds also offer valuable insights into structural chemistry and computational modeling. Studies involving density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks can provide a deeper understanding of the molecular properties, stability, and intermolecular interactions of such compounds, which is crucial for rational drug design (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2/c20-14-10-13(6-7-15(14)21)22-18(27)11-25-19(28)26-17(24-25)9-8-16(23-26)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKJTDCHEARNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

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